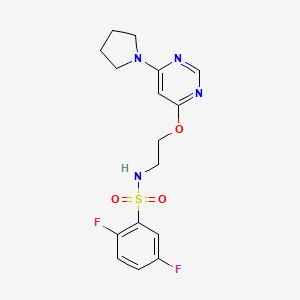
2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may bind to multiple receptors, which could lead to a variety of biological activities
Mode of Action
The exact mode of action of this compound is not well understood. It is hypothesized that the compound interacts with its targets, leading to changes in the target’s function. The presence of the pyrimidine and pyrrolidine moieties in the compound suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .
Result of Action
Given the compound’s potential to interact with multiple targets, it may have diverse effects at the molecular and cellular levels
Actividad Biológica
2,5-Difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in signaling pathways related to cancer and inflammation. For example, it has demonstrated inhibitory effects against p38 MAPK and JAK kinases, which play roles in cellular stress responses and inflammatory signaling.
- Receptor Modulation : It may also interact with receptors involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 3.0 | Disruption of cell cycle |
These results indicate that the compound possesses significant anti-cancer properties.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of this compound. For instance:
- Tumor Xenograft Models : Administration in mouse models showed a significant reduction in tumor size without notable toxicity, indicating a favorable therapeutic index.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in combination therapies:
- Combination with Chemotherapeutics : In a study involving breast cancer patients, the compound was used alongside standard chemotherapy agents, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.
- Targeting Resistant Cancer Cells : Another case study focused on its ability to overcome drug resistance in leukemia cells by modulating signaling pathways associated with resistance mechanisms.
Propiedades
IUPAC Name |
2,5-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c17-12-3-4-13(18)14(9-12)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXIBIMFLAAEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














